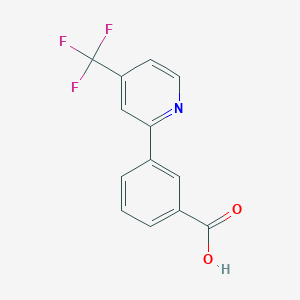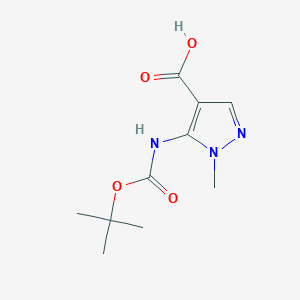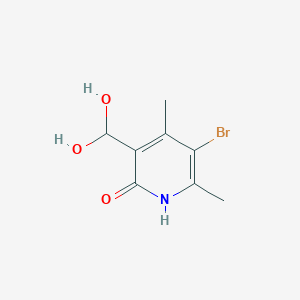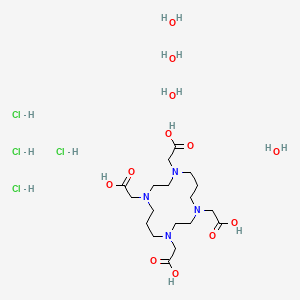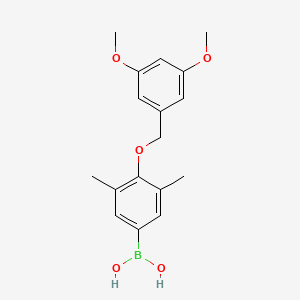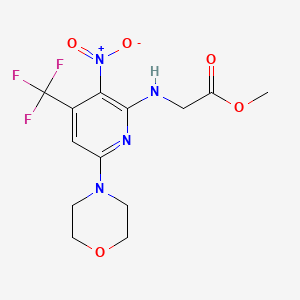
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester
Descripción general
Descripción
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester is a useful research compound. Its molecular formula is C13H15F3N4O5 and its molecular weight is 364.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transdermal Permeation Enhancers
One significant application of morpholine derivatives, similar to the compound , is their use as transdermal permeation enhancers. A study by Farsa, Doležal, and Hrabálek (2010) investigated a series of alkyl esters of morpholine-substituted hexanoic acids for this purpose. These compounds demonstrated notable efficacy in enhancing skin permeability, a key aspect for transdermal drug delivery systems (Farsa, Doležal, & Hrabálek, 2010).
Synthesis of Chromans
Morpholine derivatives have also been used in the synthesis of chromans. Korotaev, Kutyashev, Barkov, and Sosnovskikh (2015) demonstrated the stereoselective addition of ethyl morpholino crotonates to trihalomethyl-nitro-chromenes. This process facilitates the synthesis of 4-acetonyl-3-nitrochromans, highlighting the role of morpholine derivatives in complex organic syntheses (Korotaev et al., 2015).
Antimicrobial and Antiurease Activities
Morpholine derivatives have been studied for their antimicrobial and antiurease properties. Bektaş, Ceylan, Demirbas, Alpay‐Karaoglu, and Sökmen (2012) synthesized new morpholine compounds displaying activity against certain microbial strains and significant inhibition of the enzyme urease. Such research indicates the potential of morpholine derivatives in the development of new antimicrobial agents (Bektaş et al., 2012).
Inhibitors of Ribonucleotide Reductase
Morpholine derivatives have been synthesized and evaluated for their potential as inhibitors of ribonucleotide reductase activity. A study by Liu, Lin, Cory, Cory, and Sartorelli (1996) focused on the synthesis of various morpholine analogues with significant inhibitory effects on ribonucleotide reductase, which is crucial for DNA synthesis. This research opens pathways for the development of novel antineoplastic agents (Liu et al., 1996).
Synthesis of Naphthyl Propionic Acid Prodrugs
Rautio, Nevalainen, Taipale, Vepsäläinen, Gynther, Laine, and Järvinen (2000) explored the synthesis of morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of naproxen for topical drug delivery. Their research demonstrated the effectiveness of these compounds in enhancing the permeability and solubility characteristics of naproxen, an anti-inflammatory drug (Rautio et al., 2000).
Propiedades
IUPAC Name |
methyl 2-[[6-morpholin-4-yl-3-nitro-4-(trifluoromethyl)pyridin-2-yl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N4O5/c1-24-10(21)7-17-12-11(20(22)23)8(13(14,15)16)6-9(18-12)19-2-4-25-5-3-19/h6H,2-5,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIORFGVYFNEIFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C(=CC(=N1)N2CCOCC2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Morpholin-4-YL-3-nitro-4-trifluoromethyl-pyridin-2-ylamino)-acetic acid methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl-{6-[4-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1398469.png)
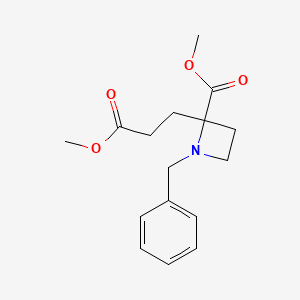
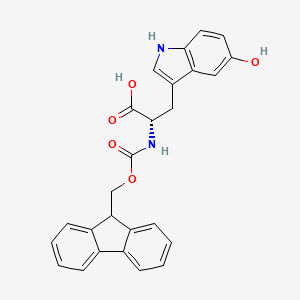
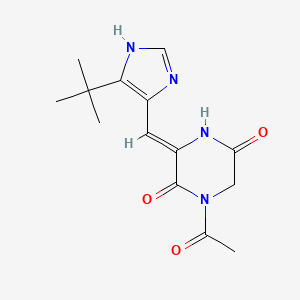
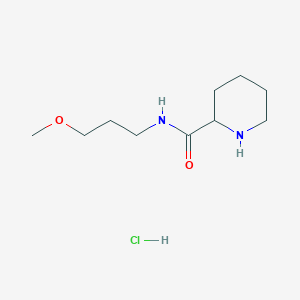
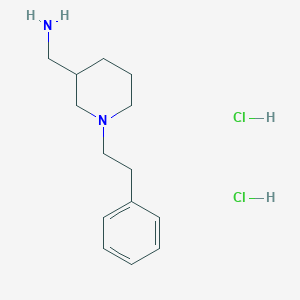
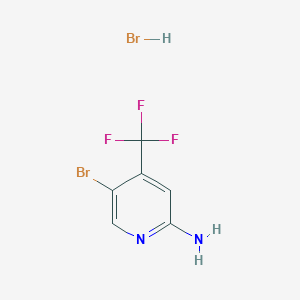
![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)
